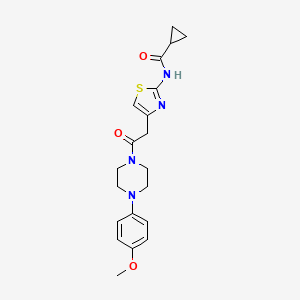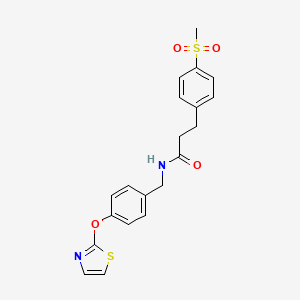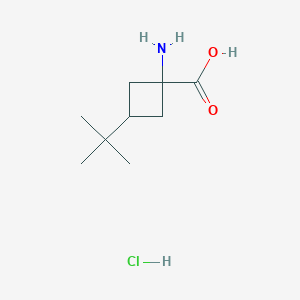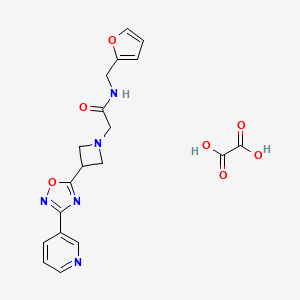![molecular formula C23H18N6O3S3 B2894433 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 477535-19-6](/img/structure/B2894433.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole group, a thiazole group, a sulfamoyl group, and an amide group .
Molecular Structure Analysis
The benzothiazole and thiazole groups in the compound are heterocyclic aromatic compounds, which means they contain a ring structure with alternating single and double bonds, and this ring contains at least one atom that is not carbon . The sulfamoyl group contains a sulfur atom bonded to two oxygen atoms and an amine group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The benzothiazole and thiazole groups might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the polar amide and sulfamoyl groups might increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Green Synthesis and Anticancer Properties
A study highlighted the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, demonstrating a water-mediated synthesis approach that aligns with green chemistry principles. This methodology could potentially apply to the synthesis of compounds like N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, offering an environmentally friendly production route (Horishny & Matiychuk, 2020).
Carbonic Anhydrase Inhibition
Research on the synthesis of pro-apoptotic indapamide derivatives for anticancer activity demonstrates the potential biological relevance of structurally similar compounds. These derivatives were investigated for their proapoptotic activity against melanoma cell lines, highlighting the potential for similar compounds to serve as inhibitors of physiologically relevant enzymes (Yılmaz et al., 2015).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of novel acridine-acetazolamide conjugates investigated their inhibition effects on human carbonic anhydrase isoforms. This methodological approach could be adaptable for synthesizing compounds like this compound, offering insights into efficient synthesis and potential biological activity (Ulus et al., 2016).
Catalytic Applications and Material Science
Studies on cyclometalated compounds and their structures, such as the synthesis of nonpolymeric, acetate-bridged cyclometalated compounds from benzothiazolyl derivatives, indicate the potential for similar compounds to be used in catalytic and material science applications. This research suggests avenues for exploring the use of this compound in developing new materials or as catalysts in chemical reactions (O. and Steel, 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O3S3/c24-11-3-13-29(14-4-12-25)35(31,32)17-9-7-16(8-10-17)21(30)28-23-27-19(15-33-23)22-26-18-5-1-2-6-20(18)34-22/h1-2,5-10,15H,3-4,13-14H2,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNIVCGHNYGHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2894352.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2894358.png)

![(E)-4-(Dimethylamino)-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2894363.png)


![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)

![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2894368.png)

![2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2894371.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2894372.png)
